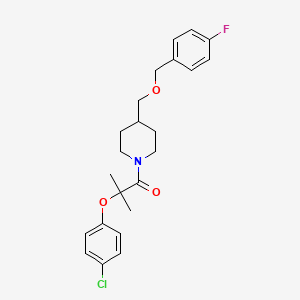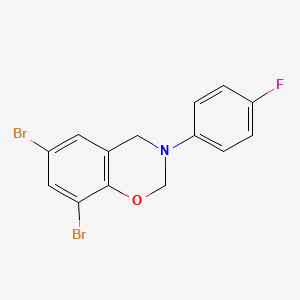![molecular formula C23H25Cl2N3O3S B2964928 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216734-53-0](/img/structure/B2964928.png)
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H25Cl2N3O3S and its molecular weight is 494.43. The purity is usually 95%.
BenchChem offers high-quality 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Structure
4-Acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is involved in various synthetic chemical reactions. For example, it is used in the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, which are obtained from reactions involving secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate in different solvents like THF or acetone (Jagodziński, Wesołowska, & Sośnicki, 2000).
Antidepressant Properties
This compound has shown relevance in the production of antidepressants. For example, 4-Chloro-N-(3-morpholinopropyl)benzamide (befol, I), a derivative, is an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors. The synthesis of befol involves various stages, including the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Molecular Structure Analysis
The compound's molecular structure and its derivatives have been extensively studied. For instance, the X-ray molecular structure of 4-Sulfamoyl-N-(3-morpholinopropyl) benzamide and its hydrochloride salts were determined, highlighting their L-shaped structure stabilized via an intramolecular hydrogen bonding system (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Applications in Co-crystal Formation
The compound is also used in the synthesis of co-crystals. For example, it played a role in synthesizing new co-crystals of theophylline with various carboxylic acids, amides, and pharmaceutical ingredients, impacting the mechanical behavior of these co-crystals (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).
Anticonvulsant Properties
Benzothiazole derivatives containing this compound have shown potential as anticonvulsant agents. A series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and related compounds were synthesized and screened for their anticonvulsant activity, with some derivatives showing promising results (Amir, Asif, Ali, & Hassan, 2012).
Role in Polymer Synthesis
This compound is involved in the synthesis of polymers. For instance, derivatives of the compound were used to prepare a new series of polyamides and polyimides, exhibiting properties like solubility in polar aprotic solvents and thermal stability (Mikroyannidis, 1997).
特性
IUPAC Name |
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S.ClH/c1-16(28)17-6-8-18(9-7-17)22(29)27(11-3-10-26-12-14-30-15-13-26)23-25-21-19(24)4-2-5-20(21)31-23;/h2,4-9H,3,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUMQMHIFGBXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)
![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)






![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2964862.png)
![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)
![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)